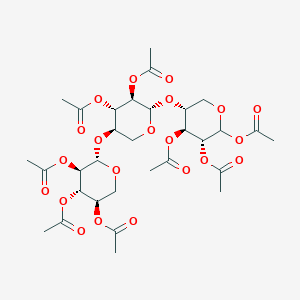
Octaacetyl Xylotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaacetyl Xylotriose is a chemically modified oligosaccharide derived from xylan. It is an intermediate in the synthesis of Xylotriose, a newly developed xylo-oligosaccharide with numerous beneficial biomedical and health effects. The compound is characterized by its eight acetyl groups, which enhance its stability and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octaacetyl Xylotriose is typically synthesized through the acetylation of Xylotriose. The process involves the reaction of Xylotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the Xylotriose molecule .
Industrial Production Methods
Industrial production of this compound involves the enzymatic hydrolysis of xylan to produce Xylotriose, followed by chemical acetylation. The enzymatic hydrolysis is performed using xylanase enzymes, which break down the xylan into smaller oligosaccharides, including Xylotriose. The Xylotriose is then purified and subjected to acetylation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Octaacetyl Xylotriose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield Xylotriose.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Xylotriose
Oxidation: Carboxylated or aldehyde-functionalized derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octaacetyl Xylotriose has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other oligosaccharides and glycosylated compounds.
Biology: Studied for its potential prebiotic effects and ability to promote the growth of beneficial gut bacteria.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of functional foods and dietary supplements due to its beneficial health effects
Mécanisme D'action
The mechanism of action of Octaacetyl Xylotriose involves its interaction with specific molecular targets and pathways. In biological systems, the compound is hydrolyzed to release Xylotriose, which exerts its effects by promoting the growth of beneficial gut bacteria such as bifidobacteria. This leads to improved gut health and overall well-being. The acetyl groups enhance the stability and solubility of the compound, allowing for better bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Xylo-oligosaccharides: A group of oligosaccharides composed of xylose units linked by β-1,4 bonds
Uniqueness
Octaacetyl Xylotriose is unique due to its eight acetyl groups, which enhance its stability and solubility compared to other xylo-oligosaccharides.
Propriétés
Formule moléculaire |
C31H42O21 |
|---|---|
Poids moléculaire |
750.7 g/mol |
Nom IUPAC |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C31H42O21/c1-12(32)43-20-9-41-30(27(48-17(6)37)23(20)44-13(2)33)52-22-11-42-31(28(49-18(7)38)25(22)46-15(4)35)51-21-10-40-29(50-19(8)39)26(47-16(5)36)24(21)45-14(3)34/h20-31H,9-11H2,1-8H3/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29?,30+,31+/m1/s1 |
Clé InChI |
UBMPVRQGSFBQNE-IAGBODTISA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3COC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


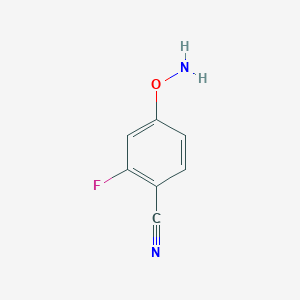
![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
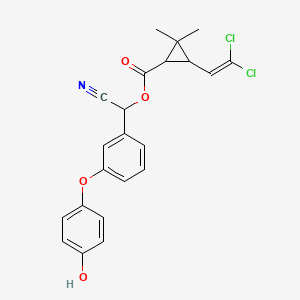
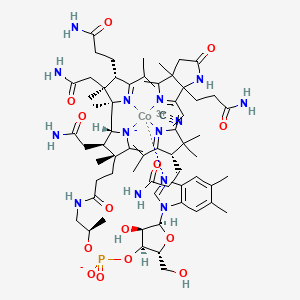
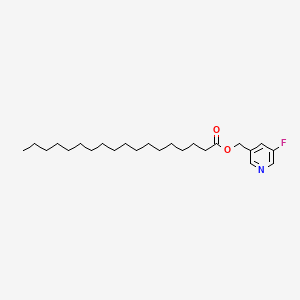
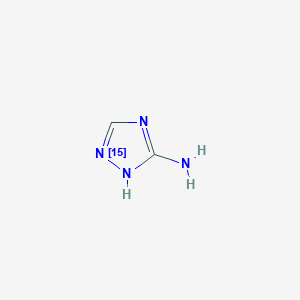
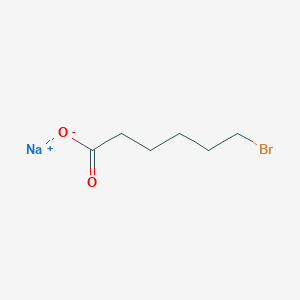
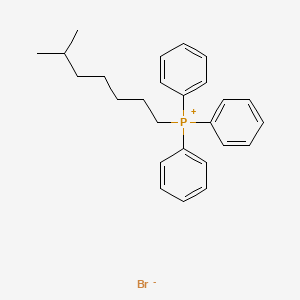
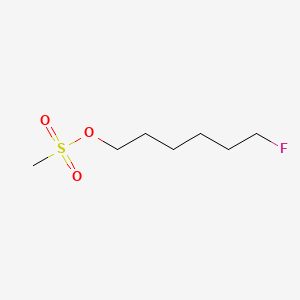
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
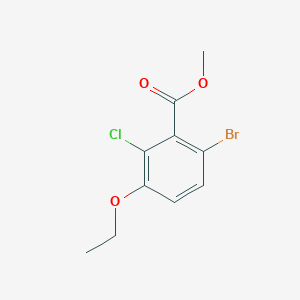
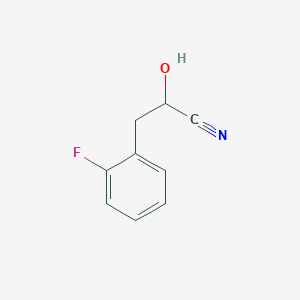
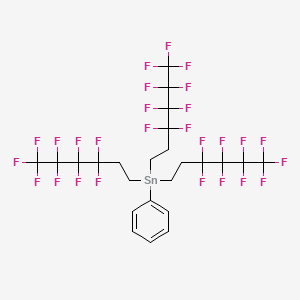
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
